Ethylene bromoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406054. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

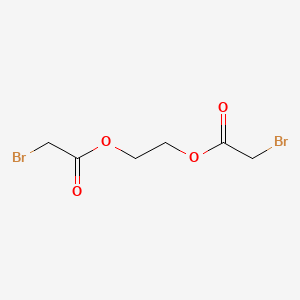

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoacetyl)oxyethyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHAPLWNJPAJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CBr)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191282 | |

| Record name | Ethylene bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-34-0 | |

| Record name | 1,1′-(1,2-Ethanediyl) bis(2-bromoacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pandurol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pandurol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PU1YB2O2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethylene Glycol Bis(bromoacetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of ethylene glycol bis(bromoacetate), a bifunctional alkylating agent with applications in chemical synthesis and materials science. This document summarizes its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its reactivity.

Core Chemical Properties

Ethylene glycol bis(bromoacetate), also known as 1,2-bis(bromoacetoxy)ethane, is a diester of ethylene glycol and bromoacetic acid.[1][2] Its bifunctional nature, possessing two reactive bromoacetyl groups, makes it a valuable crosslinking agent and a building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of ethylene glycol bis(bromoacetate) is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₈Br₂O₄ | [1][2] |

| Molecular Weight | 303.93 g/mol | [1] |

| CAS Number | 3785-34-0 | [1][2] |

| IUPAC Name | 2-(2-bromoacetyl)oxyethyl 2-bromoacetate | [1] |

| Boiling Point | 144-145 °C at 2 mmHg | [3] |

| Density | 1.8333 g/cm³ at 20 °C | [3] |

| Refractive Index (n_D^20) | 1.5077 | [3] |

| LogP | 1.09 | [2] |

Synthesis of Ethylene Glycol Bis(bromoacetate)

A detailed experimental protocol for the synthesis of ethylene glycol bis(bromoacetate) is outlined below, based on a patented procedure.[3]

Experimental Protocol

Materials:

-

Chloroacetic acid (1 mol)

-

Sodium bromide (1.3 mol)

-

Sulfuric acid (1.3 mol)

-

Ethylene glycol (0.5 mol)

-

Toluene (200 g)

-

Water (100 ml)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, combine chloroacetic acid, sodium bromide, ethylene glycol, and toluene.

-

To the stirred mixture, slowly add sulfuric acid, maintaining control over the reaction temperature.

-

After the addition is complete, heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene.

-

Continue the reaction until the theoretical amount of water is collected.

-

Cool the reaction mixture and wash it with water to remove any remaining inorganic salts and acids.

-

The organic layer, containing the product, is then subjected to fractional distillation under reduced pressure to yield pure 1,2-bis-(bromoacetoxy)ethane.[3]

The synthesis can be visualized by the following reaction workflow:

Caption: Synthesis workflow for ethylene glycol bis(bromoacetate).

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Two main signals are expected. The protons of the ethylene glycol backbone (-O-CH₂-CH₂-O-) would likely appear as a singlet around 4.4-4.6 ppm. The methylene protons adjacent to the bromine atom in the bromoacetate groups (-C(=O)-CH₂-Br) are expected to produce a singlet around 3.8-4.0 ppm.

-

¹³C NMR: Three distinct signals are anticipated. The carbonyl carbon of the ester groups is expected in the range of 165-170 ppm. The carbons of the ethylene glycol backbone should appear around 62-65 ppm, and the methylene carbons attached to the bromine atoms are predicted to be in the region of 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of ethylene glycol bis(bromoacetate) is expected to show characteristic absorption bands for its functional groups. Based on the spectrum of the similar compound diethylene glycol bis-bromoacetate, the following key absorptions can be anticipated[4]:

-

C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the region of 1100-1300 cm⁻¹.

-

C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

-

C-H Stretch (Alkyl): Bands in the range of 2850-3000 cm⁻¹.

Reactivity and Applications

The chemical reactivity of ethylene glycol bis(bromoacetate) is dominated by the two bromoacetate functional groups. The presence of the electron-withdrawing carbonyl group activates the carbon-bromine bond, making it susceptible to nucleophilic substitution reactions. This property makes the molecule an effective bifunctional alkylating agent.

Crosslinking Applications

A primary application of ethylene glycol bis(bromoacetate) is as a crosslinking agent for polymers containing nucleophilic functional groups such as amines, thiols, or hydroxyls. The two bromoacetate moieties can react with these groups on different polymer chains, forming covalent linkages and creating a three-dimensional network. This crosslinking can significantly alter the physical properties of the material, such as its mechanical strength, swelling behavior, and thermal stability.

The general mechanism of crosslinking is depicted below:

Caption: General crosslinking reaction with a nucleophilic polymer.

This reactivity makes ethylene glycol bis(bromoacetate) a potentially useful tool in the development of hydrogels, resins, and other polymeric materials for various applications, including in the biomedical field for drug delivery systems and tissue engineering scaffolds.

References

- 1. Ethylene bromoacetate | C6H8Br2O4 | CID 19618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 4. Diethylene glycol bis-bromoacetate [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Ethylene Glycol Bromoacetate

For researchers, scientists, and professionals in drug development, ethylene glycol bromoacetate and its derivatives are valuable bifunctional molecules, acting as linkers and building blocks in the synthesis of more complex chemical entities. This guide provides a detailed overview of a key synthetic route to 1,2-bis-(bromoacetoxy)ethane, a derivative of ethylene bromoacetate, starting from ethylene glycol. The information presented is compiled from established patents and chemical literature, offering a robust protocol for laboratory and potential scale-up applications.

Introduction

Ethylene glycol bromoacetate and its related compounds are important intermediates in organic synthesis. The presence of two bromoacetyl groups in 1,2-bis-(bromoacetoxy)ethane makes it a versatile crosslinking agent and a precursor for the synthesis of various heterocyclic compounds and other functionalized molecules. The synthesis of this compound from readily available starting materials like ethylene glycol is a process of significant interest.

Synthetic Pathway Overview

The described synthesis of 1,2-bis-(bromoacetoxy)ethane from ethylene glycol proceeds via an in-situ generation of bromoacetic acid followed by an esterification reaction. This one-pot procedure is advantageous as it avoids the isolation of the corrosive and lachrymatory bromoacetic acid. The overall reaction involves the treatment of ethylene glycol with chloroacetic acid, an alkali metal bromide (such as sodium bromide), and sulfuric acid in the presence of an organic solvent that facilitates the removal of water through azeotropic distillation.

Experimental Protocol

The following experimental procedure is adapted from a patented process for the preparation of 1,2-bis-(bromoacetoxy)ethane[1].

Materials:

-

Chloroacetic acid

-

Sodium bromide

-

Sulfuric acid

-

Toluene

-

Ethylene glycol

Procedure:

-

A mixture of 94.5g (1 mol) of chloroacetic acid, 132.6g (1.3 mol) of sodium bromide, 100 ml of water, 200g of toluene, and 31g (0.5 mol) of ethylene glycol is prepared in a suitable reaction vessel.

-

To this mixture, 127.4g (1.3 mol) of sulfuric acid is added dropwise over a period of one hour, while maintaining the reaction temperature at approximately 55°C ± 5°C.

-

After the addition of sulfuric acid is complete, the reaction mixture is heated to about 100° - 120°C and refluxed for one hour.

-

Following the reflux, a receiver is attached to the reflux condenser, and water is removed from the reaction mixture by azeotropic distillation with toluene.

-

Once the azeotropic distillation is complete, the precipitated crystals of sodium hydrogen sulfate are removed by filtration.

-

The filtrate, which is a toluene solution of 1,2-bis-(bromoacetoxy)ethane, is then subjected to further purification if necessary, though it can be used directly for many industrial applications[1].

Quantitative Data

The following table summarizes the key quantitative data from the described synthesis[1].

| Parameter | Value |

| Reactants | |

| Chloroacetic acid | 94.5 g (1 mol) |

| Sodium bromide | 132.6 g (1.3 mol) |

| Sulfuric acid | 127.4 g (1.3 mol) |

| Ethylene glycol | 31 g (0.5 mol) |

| Water | 100 ml |

| Toluene | 200 g |

| Product | |

| 1,2-bis-(bromoacetoxy)ethane | 129.5 g |

| Yield | 85.2% of theoretical |

| Physical Properties | |

| Boiling Point | 144 - 145 °C / 2 mmHg |

| Refractive Index (nD20) | 1.5077 |

| Density (D420) | 1.8333 |

| Byproduct | |

| Sodium hydrogen sulfate | 163.4 g (98.9% isolated) |

Experimental Workflow

The logical flow of the synthesis process is depicted in the following diagram.

Caption: Workflow for the synthesis of 1,2-bis-(bromoacetoxy)ethane.

Reaction Mechanism

The synthesis of 1,2-bis-(bromoacetoxy)ethane in this one-pot process involves two principal reaction stages:

-

In-situ formation of Bromoacetic Acid: In the acidic medium provided by sulfuric acid, bromide ions (from sodium bromide) displace the chloride ions from chloroacetic acid. This nucleophilic substitution reaction generates bromoacetic acid and sodium chloride.

-

Fischer Esterification: The newly formed bromoacetic acid then undergoes an acid-catalyzed esterification reaction with the hydroxyl groups of ethylene glycol. Sulfuric acid acts as the catalyst for this reaction. The removal of water via azeotropic distillation with toluene drives the equilibrium towards the formation of the diester product, 1,2-bis-(bromoacetoxy)ethane, in accordance with Le Chatelier's principle.

The signaling pathway for the core chemical transformations can be visualized as follows:

Caption: Simplified reaction pathway for the synthesis.

Safety Considerations

Bromoacetic acid and its esters are corrosive and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Sulfuric acid is highly corrosive. Care should be taken during its handling and addition. The reaction should be monitored for any exothermic behavior.

Conclusion

The synthesis of 1,2-bis-(bromoacetoxy)ethane from ethylene glycol via a one-pot reaction with chloroacetic acid and sodium bromide in the presence of sulfuric acid is an efficient and high-yielding process. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the laboratory preparation of this versatile chemical intermediate. The use of azeotropic distillation to remove water is a key factor in achieving a high yield of the desired diester. This methodology is of significant value to researchers and professionals in the fields of organic synthesis and drug development.

References

Synthesis of Ethyl Bromoacetate from Bromoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl bromoacetate from bromoacetic acid. The document details the prevalent synthesis methodologies, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

Ethyl bromoacetate is a vital reagent in organic synthesis, widely utilized as an alkylating agent in the production of various pharmaceuticals and agrochemicals. Its synthesis from bromoacetic acid is a fundamental and well-established process in synthetic chemistry. The primary method for this conversion is the Fischer esterification of bromoacetic acid with ethanol, typically catalyzed by a strong acid such as sulfuric acid. Alternative methods involve a two-step process commencing with the bromination of acetic acid. This guide will focus on the direct esterification method, providing detailed protocols and comparative data.

Reaction Mechanism: Fischer Esterification

The synthesis of ethyl bromoacetate from bromoacetic acid and ethanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of bromoacetic acid, which enhances its electrophilicity. Subsequently, the nucleophilic oxygen of ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, ethyl bromoacetate.

Experimental Protocols

Two primary experimental protocols for the synthesis of ethyl bromoacetate via Fischer esterification are detailed below. These protocols are based on established laboratory procedures and offer variations in reaction conditions and work-up procedures.[1][2]

Protocol 1: Sulfuric Acid Catalyzed Esterification with Benzene as Azeotropic Agent

This protocol utilizes concentrated sulfuric acid as a catalyst and benzene to remove water via azeotropic distillation, driving the equilibrium towards the product.[1]

Materials:

-

Crude bromoacetic acid

-

Ethanol

-

Benzene

-

Concentrated sulfuric acid

-

1% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

3-L round-bottom flask

-

Reflux condenser

-

Water trap (Dean-Stark apparatus)

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus with a Vigreux column

Procedure:

-

Combine crude bromoacetic acid (845–895 g), 610 ml of ethanol, and 950 ml of benzene in a 3-L flask.[1]

-

Carefully add approximately 1.5 ml of concentrated sulfuric acid to the mixture.[1]

-

Set up the apparatus for reflux with a water trap. Heat the mixture on a boiling water bath.[1]

-

Collect the water that separates from the benzene in the trap. The reaction is complete when no more water separates.[1]

-

Add an additional 75 ml of ethanol and continue heating for 30 minutes to ensure completion.[1]

-

Allow the mixture to cool. Transfer it to a separatory funnel and wash sequentially with 1.5 L of water, 1.5 L of 1% sodium bicarbonate solution, and finally with 1.5 L of water.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Fractionally distill the dried product at atmospheric pressure using a Vigreux column. Collect the fraction boiling at 154–155°C.[1]

Protocol 2: Sulfuric Acid Catalyzed Esterification under Reflux

This protocol is a more direct method that involves refluxing the reactants with a higher concentration of sulfuric acid.[2]

Materials:

-

Bromoacetic acid

-

Ethanol (98%)

-

Sulfuric acid (98%)

-

Distilled water

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a 50 mL round-bottom flask, combine bromoacetic acid (1.39 g, 10 mmol), 10 ml of 98% ethanol, and 2 ml of 98% sulfuric acid.[2]

-

Attach a reflux condenser and stir the mixture under reflux for 24 hours.[2]

-

After cooling, wash the mixture with distilled water (3 x 15 ml).[2]

-

The resulting oily ethyl bromoacetate can be further purified if necessary.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols, providing a clear comparison of reagents, conditions, and outcomes.

Table 1: Reagents and Reaction Conditions

| Parameter | Protocol 1 | Protocol 2 |

| Bromoacetic Acid | 845–895 g | 1.39 g (10 mmol) |

| Ethanol | 610 ml (excess) | 10 ml (98%) |

| Catalyst | Conc. H₂SO₄ (1.5 ml) | 98% H₂SO₄ (2 ml) |

| Solvent | Benzene (950 ml) | None |

| Reaction Time | Not specified (until water separation ceases) | 24 hours |

| Reaction Temperature | Boiling point of benzene-ethanol-water azeotrope | Reflux |

Table 2: Product Yield and Properties

| Parameter | Protocol 1 | Protocol 2 |

| Yield | 65–70% (approx. 818 g)[1] | 85% (1.42 g)[2] |

| Boiling Point | 154–155°C / 759 mm | Not specified |

| Purity | High (fractionally distilled) | Oily product, may require further purification |

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of ethyl bromoacetate.

References

An In-depth Technical Guide to Ethylene Glycol Bis(bromoacetate)

CAS Number: 3785-34-0

This technical guide provides a comprehensive overview of Ethylene glycol bis(bromoacetate), a homobifunctional crosslinking agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

Ethylene glycol bis(bromoacetate) is a versatile reagent used in bioconjugation and polymer chemistry. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3785-34-0 | [1][2][3] |

| Molecular Formula | C6H8Br2O4 | [1][2] |

| Molecular Weight | 303.93 g/mol | [1][2] |

| IUPAC Name | Ethane-1,2-diyl bis(2-bromoacetate) | [2][3] |

| Synonyms | 1,2-Bis(bromoacetoxy)ethane, Ethylene bromoacetate, Bromoacetic acid 1,2-ethanediyl ester | [1][2][3] |

| Appearance | Oily liquid (propylene glycol analog) | [4] |

| Boiling Point | 144-145 °C at 2 mmHg (for 1,2-bis-(bromoacetoxy) ethane) | [4] |

| Solubility | Soluble in many organic solvents, substantially insoluble in water (propylene glycol analog) | [4] |

Synthesis

The synthesis of Ethylene glycol bis(bromoacetate) can be achieved through the esterification of ethylene glycol with bromoacetic acid or its derivatives. Below are two common laboratory-scale synthesis protocols.

Synthesis from Chloroacetic Acid and Sodium Bromide

This method involves the in-situ generation of bromoacetic acid from chloroacetic acid and sodium bromide, followed by esterification with ethylene glycol.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add 94.5 g (1 mol) of chloroacetic acid, 132.6 g (1.3 mol) of sodium bromide, 100 ml of water, and 200 g of toluene.

-

Add 31 g (0.5 mol) of ethylene glycol to the mixture.

-

Slowly add 127.4 g (1.3 mol) of concentrated sulfuric acid dropwise to the stirred mixture.

-

After the addition is complete, heat the mixture and reflux. Water can be removed by azeotropic distillation with toluene.

-

Upon completion of the reaction (monitored by TLC or GC), cool the reaction mixture.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1,2-bis-(bromoacetoxy)ethane.[4]

Synthesis via Bromination of Poly(ethylene glycol)

This protocol describes the bromination of a poly(ethylene glycol) backbone, which can be adapted for ethylene glycol.

Experimental Protocol:

-

In a flask protected from light and under a nitrogen atmosphere, dissolve polyethylene glycol in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add triethylamine.

-

Stir the mixture for 15 minutes.

-

Add 2-bromoacetyl bromide dropwise using a nitrogen-purged syringe.

-

After the addition is complete, stir the reaction for an additional 30 minutes in the ice bath.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the resulting white precipitate by filtration.

-

Precipitate the filtrate dropwise in cold diethyl ether and collect the product by vacuum filtration.

Applications in Research and Drug Development

Ethylene glycol bis(bromoacetate) is a homobifunctional crosslinker, meaning it has two identical reactive groups. The bromoacetate moieties are reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This specificity makes it a valuable tool in proteomics and drug development.

Protein Cross-linking

As a thiol-reactive crosslinker, Ethylene glycol bis(bromoacetate) can be used to study protein-protein interactions and protein structure. By covalently linking cysteine residues that are in close proximity, it can "freeze" transient interactions for analysis by techniques like mass spectrometry.

General Experimental Workflow for Protein Cross-linking:

Caption: General workflow for protein cross-linking using Ethylene glycol bis(bromoacetate).

Drug Delivery Systems

The ethylene glycol spacer in this crosslinker can be incorporated into larger polymer structures, such as hydrogels, for use in drug delivery systems.[5] Poly(ethylene glycol) (PEG) is widely used in drug delivery to enhance the solubility and bioavailability of therapeutic agents.[6] Copolymers containing PEG and biodegradable polyesters have been explored for creating nanoparticles and hydrogels for controlled drug release.[7]

Potential Involvement in Signaling Pathways

While direct studies on the effects of Ethylene glycol bis(bromoacetate) on specific signaling pathways are limited, its reactivity towards cysteine residues suggests potential interactions with proteins whose functions are regulated by the redox state of their cysteines. Many key signaling proteins, including kinases, phosphatases, and transcription factors, contain functionally important cysteine residues that are sensitive to modification.

Alkylation of these critical cysteines by a bromoacetate-containing compound could potentially modulate their activity and downstream signaling. For example, the modification of a cysteine residue in the active site of a phosphatase could inhibit its activity, leading to sustained phosphorylation of its target proteins and altered cellular signaling.

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical modulation of a receptor tyrosine kinase signaling pathway by Ethylene glycol bis(bromoacetate).

Safety and Handling

Ethylene glycol bis(bromoacetate) and related bromoacetates are hazardous chemicals and should be handled with appropriate safety precautions.

| Hazard | Precaution |

| Toxicity | Highly toxic if inhaled, ingested, or in contact with skin. May be fatal. |

| Irritation | Causes severe skin and eye irritation. Lachrymator (causes tearing). |

| Flammability | Combustible liquid. |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention. For spills, use appropriate absorbent material and dispose of as hazardous waste. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

References

- 1. US3778468A - Process for preparing ethylene glycol esters - Google Patents [patents.google.com]

- 2. proteochem.com [proteochem.com]

- 3. Ethylene glycol improves electrospray ionization efficiency in bottom-up proteomics - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]

- 4. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 5. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Application of MS-Based Proteomics to Study Serum Protein Adsorption/Absorption and Complement C3 Activation on Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethylene bis(bromoacetate) as a Bifunctional Alkylating Agent

This guide provides a comprehensive overview of ethylene bis(bromoacetate), a bifunctional alkylating agent, detailing its chemical properties, reactivity, and applications in research and drug development. It includes tabulated quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Introduction to Bifunctional Alkylating Agents

Bifunctional alkylating agents are compounds possessing two reactive electrophilic centers, enabling them to form covalent bonds with two nucleophilic sites. This capability allows for the formation of cross-links, either within a single molecule (intramolecular) or between two different molecules (intermolecular).[1] In drug development, these agents are a cornerstone of chemotherapy, where they cross-link DNA strands, inhibiting replication and transcription and ultimately leading to cell death.[1][2] Beyond oncology, their ability to covalently link biomolecules makes them invaluable tools in chemical biology and proteomics for probing molecular interactions, stabilizing protein structures, and creating novel bioconjugates.

Ethylene bis(bromoacetate), also known as 1,2-bis(bromoacetoxy)ethane, is a homobifunctional alkylating agent. It features two bromoacetate groups separated by an ethylene spacer. The reactivity of this molecule is conferred by the α-halo ester functional groups, which are susceptible to nucleophilic attack.

Chemical Properties and Reactivity

Ethylene bis(bromoacetate) is a symmetrical molecule where two bromoacetyl moieties are linked to an ethylene glycol core. Its bifunctionality is central to its utility as a cross-linking agent. The primary reactive sites are the carbon atoms alpha to the carbonyl groups, which are rendered electrophilic by the adjacent electron-withdrawing carbonyl group and the bromine leaving group.

Physicochemical Properties

A comparison with the monofunctional analogue, ethyl bromoacetate, is provided below to highlight the properties of the core reactive group.

| Property | Ethylene bis(bromoacetate) | Ethyl Bromoacetate |

| CAS Number | 3785-34-0[3] | 105-36-2[4][5] |

| Molecular Formula | C₆H₈Br₂O₄[3] | C₄H₇BrO₂[4] |

| Molecular Weight | 303.93 g/mol [3] | 167.00 g/mol [4] |

| Appearance | Not specified; likely a liquid or low-melting solid | Colorless to light-yellow liquid[6][7] |

| Boiling Point | Not specified | 158-159 °C[4][8][9] |

| Melting Point | Not specified | -38 °C[4][7][9] |

| Density | Not specified | ~1.51 g/cm³[4][6] |

| Solubility | Not specified | Insoluble in water; soluble in alcohol, ether, benzene, acetone[5][10] |

Reactivity and Mechanism

The alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Nucleophiles, such as the thiol group of cysteine or the amino group of lysine in proteins, attack the electrophilic α-carbon, displacing the bromide ion.

Due to its two reactive centers, ethylene bis(bromoacetate) can react in a two-step process to form a stable covalent cross-link between two nucleophilic residues. The reactivity of the bromoacetate group is significantly higher with sulfhydryl groups than with amino groups.[11] Kinetic studies on ethyl bromoacetate reacting with various nucleophiles confirm that the reaction is accelerated by electron-releasing substituents on the nucleophile and retarded by electron-withdrawing ones.[12] The rate of reaction is also influenced by solvent polarity; for reactions between charged species like a carboxylate ion and ethyl bromoacetate, the rate decreases with increasing water content in an acetone-water mixture.[12]

Applications in Research and Drug Development

The ability of ethylene bis(bromoacetate) to cross-link biomolecules makes it a versatile tool.

-

Protein Structure-Function Studies: By cross-linking specific residues (e.g., cysteines) in a protein or protein complex, researchers can gain insights into spatial proximity, identify interaction interfaces, and stabilize transient conformations for structural analysis. The length of the ethylene spacer defines the spatial constraints for the cross-link.

-

Bioconjugation and Drug Delivery: It can be used to link proteins to other molecules, such as polymers, nanoparticles, or cytotoxic drugs. For instance, it was used to prepare reversibly photoresponsive coumarin-stabilized polymeric nanoparticles that act as detectable drug carriers.[13]

-

Chemical Proteomics: As a thiol-reactive cross-linker, it can be employed to trap and identify protein-protein interactions, particularly those involving cysteine residues. While iodoacetate and maleimide are more common, bromoacetate provides a different reactivity profile.[14]

-

Intermediate in Organic Synthesis: The bromoacetate moiety is a key building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[11][13] It is notably used in the Reformatsky reaction to form β-hydroxy esters, which are important synthetic intermediates.[4][5][7][11]

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl Bromoacetate (Monofunctional Analogue)

This protocol describes the synthesis of the core reactive moiety via esterification of bromoacetic acid. The same principle can be applied to synthesize ethylene bis(bromoacetate) from ethylene glycol and bromoacetic acid.

Materials:

-

Bromoacetic acid (1.39 g, 10 mmol)[15]

-

Ethanol (98%, 10 ml)[15]

-

Sulfuric acid (98%, 2 ml)[15]

-

50 mL round-bottomed flask

-

Reflux condenser

-

Stirring apparatus

-

Distilled water

-

Separatory funnel

Procedure:

-

Combine bromoacetic acid, ethanol, and sulfuric acid in a 50 mL round-bottomed flask.[15]

-

Attach a reflux condenser and stir the mixture vigorously.[15]

-

Heat the mixture to reflux and maintain for 24 hours.[15]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the mixture three times with 15 ml portions of distilled water to remove excess acid.[15]

-

The remaining oily layer is ethyl bromoacetate. The reported yield for this procedure is approximately 85%.[15]

-

If necessary, the product can be further purified by distillation under reduced pressure.[11][15]

Protocol 2: Protein Cross-linking with Ethylene bis(bromoacetate)

This is a general protocol for cross-linking cysteine residues in a purified protein sample. Concentrations and incubation times may require optimization.

Materials:

-

Purified protein containing at least two cysteine residues in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-8.0).

-

Ethylene bis(bromoacetate) stock solution (e.g., 100 mM in a water-miscible organic solvent like DMSO or DMF).

-

Quenching solution (e.g., 1 M DTT or β-mercaptoethanol).

-

SDS-PAGE reagents for analysis.

Procedure:

-

Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL). If the protein has disulfide bonds that need to be cross-linked, they must first be reduced with a reagent like DTT, followed by removal of the reducing agent.

-

Add the ethylene bis(bromoacetate) stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution to react with any excess cross-linker.

-

Analyze the reaction products by SDS-PAGE. Intramolecularly cross-linked proteins may show a slight increase in mobility, while intermolecularly cross-linked dimers or oligomers will appear as higher molecular weight bands.

-

Further analysis can be performed using mass spectrometry to identify the specific cross-linked residues.

Visualizations

Mechanism of Protein Cross-linking

The following diagram illustrates the SN2 mechanism by which ethylene bis(bromoacetate) cross-links two thiol groups from cysteine residues within a protein.

Caption: SN2 reaction pathway for protein thiol cross-linking.

General Workflow for a Cross-linking Experiment

This diagram outlines the typical experimental steps involved in using a bifunctional cross-linker to study protein interactions.

Caption: A typical workflow for protein cross-linking experiments.

Role in Drug Development Logic

This diagram shows the logical role of a bifunctional agent in creating diverse molecular structures from a lead compound.

Caption: Use of a bifunctional linker to generate molecular diversity.

Safety and Handling

Ethyl bromoacetate, the monofunctional analogue, is a known lachrymator, meaning it causes severe irritation to the eyes and respiratory tract.[6][11] It is also highly toxic if ingested, inhaled, or absorbed through the skin.[10] Given that ethylene bis(bromoacetate) contains two of these reactive moieties, it should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed carefully to avoid inhalation of vapors or direct contact with skin and eyes.[8]

References

- 1. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 3. Ethylene bromoacetate | C6H8Br2O4 | CID 19618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. harikrishnaent.com [harikrishnaent.com]

- 10. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]

- 14. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

Reactivity of Ethylene Glycol Bis(bromoacetate): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethylene glycol bis(bromoacetate) is a homobifunctional crosslinking agent that possesses two reactive bromoacetyl groups connected by a short ethylene glycol spacer. This reagent is of significant interest to researchers in drug development and proteomics for its ability to covalently link biomolecules, particularly proteins and peptides. The bromoacetyl functional groups are electrophilic and readily react with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and, to a lesser extent, the amino groups of lysine residues and the imidazole group of histidine. This reactivity allows for the formation of stable thioether or aminoether bonds, enabling applications such as protein-protein interaction studies, stabilization of protein conformations, and the development of antibody-drug conjugates (ADCs).

This technical guide provides an in-depth overview of the reactivity of Ethylene glycol bis(bromoacetate), including its primary reactions, experimental protocols for its use in crosslinking, and its potential applications in the field of drug development.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for Ethylene glycol bis(bromoacetate) is nucleophilic substitution, where the bromoacetyl groups serve as electrophiles. The bromine atom acts as a good leaving group, facilitating the attack by nucleophiles present on biomolecules.

Reaction with Thiols (Cysteine Residues)

The most prominent reaction of Ethylene glycol bis(bromoacetate) is with the thiol group (-SH) of cysteine residues. The sulfur atom in the thiol is a strong nucleophile that readily attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether bond and the displacement of the bromide ion. This reaction is highly efficient and is the basis for many crosslinking applications.

Figure 1. Reaction of Ethylene glycol bis(bromoacetate) with a thiol group.

Reaction with Amines (Lysine Residues)

Ethylene glycol bis(bromoacetate) can also react with the primary amine (-NH2) of lysine residues. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group to form a secondary amine linkage. However, this reaction is generally slower and less specific than the reaction with thiols. The reactivity is also pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic form of the amine.

Figure 2. Reaction of Ethylene glycol bis(bromoacetate) with an amine group.

Quantitative Data

Table 1: Inferred Reactivity of Ethylene glycol bis(bromoacetate) Functional Groups

| Functional Group | Nucleophile | Relative Reaction Rate | pH Dependence | Bond Formed |

| Bromoacetyl | Thiol (Cysteine) | Fast | Optimal at pH 7.0-8.5 | Thioether |

| Bromoacetyl | Amine (Lysine) | Moderate to Slow | Increases with pH > 8.0 | Secondary Amine |

| Bromoacetyl | Imidazole (Histidine) | Slow | pH-dependent | Alkylated Imidazole |

Experimental Protocols

The following protocols are adapted from methodologies for similar bifunctional bromo-reagents and provide a starting point for using Ethylene glycol bis(bromoacetate) in crosslinking experiments. Optimization will be necessary for specific applications.

Protocol 1: Crosslinking of Cysteine-Containing Peptides

This protocol outlines a general procedure for the intramolecular or intermolecular crosslinking of peptides containing two cysteine residues.

Materials:

-

Peptide containing at least two cysteine residues

-

Ethylene glycol bis(bromoacetate)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5

-

Quenching Solution: L-cysteine or dithiothreitol (DTT) in reaction buffer

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC for analysis and purification

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Crosslinker Preparation: Prepare a stock solution of Ethylene glycol bis(bromoacetate) in a water-miscible organic solvent such as DMF or DMSO.

-

Reaction Initiation: Add the Ethylene glycol bis(bromoacetate) stock solution to the peptide solution to achieve a 1.1 to 1.5-fold molar excess of the crosslinker over the peptide.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. Monitor the reaction progress by HPLC.

-

Quenching: Quench the reaction by adding an excess of the quenching solution (e.g., 100-fold molar excess of L-cysteine over the crosslinker) and incubate for an additional 30 minutes.

-

Purification: Purify the crosslinked peptide by reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity of the crosslinked product by mass spectrometry.

Figure 3. Workflow for peptide crosslinking with Ethylene glycol bis(bromoacetate).

Applications in Drug Development

The ability of Ethylene glycol bis(bromoacetate) to form stable covalent linkages with biomolecules makes it a valuable tool in various aspects of drug development.

Probing Protein-Protein Interactions

By crosslinking interacting proteins, Ethylene glycol bis(bromoacetate) can be used to "capture" transient interactions for subsequent identification by techniques such as mass spectrometry. The defined spacer length of the ethylene glycol unit provides a spatial constraint that can aid in structural studies.

Development of Antibody-Drug Conjugates (ADCs)

Ethylene glycol bis(bromoacetate) can serve as a linker to conjugate cytotoxic drugs to antibodies.[1] The bromoacetyl groups can react with engineered cysteine residues on the antibody, providing a site-specific and stable attachment point for the drug payload. The hydrophilic ethylene glycol spacer can help to improve the solubility and pharmacokinetic properties of the resulting ADC.

Figure 4. Conceptual diagram of ADC synthesis using a bifunctional linker.

Conclusion

Ethylene glycol bis(bromoacetate) is a versatile bifunctional crosslinking agent with significant potential in chemical biology and drug development. Its primary reactivity towards cysteine residues allows for the efficient and specific formation of stable thioether bonds, making it a valuable tool for studying protein interactions and constructing bioconjugates. While specific kinetic data for this reagent is limited, its reactivity can be inferred from related bromoacetyl compounds. The experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the utility of Ethylene glycol bis(bromoacetate) in their own applications. Further optimization and characterization will be crucial for harnessing the full potential of this reagent in advancing scientific discovery and therapeutic development.

References

Ethylene bromoacetate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Ethylene Bromoacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount. This compound (CAS No: 105-36-2), an alpha-haloester, is a versatile alkylating agent used in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This technical guide provides a comprehensive overview of its solubility and stability, supported by experimental protocols and visual diagrams to facilitate its effective use in a laboratory setting.

Solubility Profile

This compound is characterized by its poor aqueous solubility and good solubility in many common organic solvents. This property is crucial for selecting appropriate solvent systems for reactions and purifications.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [2][3][4][5][6][7] |

| Ethanol | Miscible / Soluble | [1][2][4][5][6] |

| Diethyl Ether | Miscible / Soluble | [1][2][3][4][5] |

| Benzene | Soluble | [1][2][3][4][5] |

| Acetone | Soluble | [2][4][6] |

Stability Profile

The stability of this compound is influenced by environmental conditions such as temperature, light, and the presence of other chemical agents. It is a combustible liquid and requires careful handling and storage.

Table 2: Stability Characteristics of this compound

| Condition/Factor | Stability Information | Reference |

| Thermal Stability | Normally stable, but can become unstable at elevated temperatures and pressures.[3] Vapour/air mixtures can be explosive with intense warming. | [3] |

| pH/Hydrolysis | Can be gradually decomposed by water.[5] It may react with water or steam to produce toxic and corrosive fumes.[7][8] Hydrolysis rates are slow but can be influenced by pH and temperature.[9][10] | [5][7][8][9][10] |

| Photostability | Storage should prevent direct sunlight exposure.[5] | [5] |

| Incompatible Materials | Incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][8][11] | [2][8][11] |

| Storage Recommendations | Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and ignition sources.[5][8][12] The storage temperature should not exceed 30°C.[5] Containers should be kept tightly closed.[5] | [5][8][12] |

Experimental Protocols

Accurate determination of solubility and stability is critical for reproducible research and development. Below are detailed methodologies for assessing these key parameters.

Protocol 1: Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[13]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask. The presence of undissolved solid/liquid ensures that saturation is reached.[13]

-

Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Temperature control is crucial as solubility is temperature-dependent.[14]

-

Phase Separation: Cease agitation and allow the undissolved solute to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solute.[13]

-

Quantification: Accurately withdraw a sample of the clear, saturated supernatant.

-

Analysis: Analyze the concentration of this compound in the sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15]

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Protocol 2: Assessment of Chemical Stability (Accelerated Stability Testing)

Accelerated stability studies use elevated temperatures to increase the rate of chemical degradation, allowing for the prediction of shelf-life under normal storage conditions.[16]

Methodology:

-

Sample Preparation: Prepare multiple samples of this compound in sealed, inert containers to prevent evaporation or contamination.

-

Storage Conditions: Place the samples in stability chambers set at various elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity.[16][17] Include a control sample stored under recommended conditions (e.g., room temperature or refrigerated).

-

Time Points: Pull samples from each temperature condition at predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks).

-

Analytical Testing: Analyze the pulled samples for purity and the presence of degradation products. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for this purpose.[18] Other methods like Mass Spectrometry (MS) can help identify the structure of degradation products.[15][18]

-

Data Analysis: Plot the concentration of this compound against time for each temperature. Use the data to determine the degradation rate constant (k) at each temperature.

-

Shelf-Life Prediction: Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for the degradation reaction.[16] Extrapolate the data to predict the degradation rate and thus the shelf-life at normal storage temperatures.

Visualizations: Workflows and Chemical Reactions

Experimental and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the handling and analysis of this compound.

Caption: Workflow for Solubility Determination

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl bromoacetate manufacturers and suppliers in india [chemicalbook.com]

- 3. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. nj.gov [nj.gov]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 16. soapmakersjournal.com [soapmakersjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Handling and Storage of Ethylene Glycol Bis(bromoacetate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and use of Ethylene glycol bis(bromoacetate) (CAS No. 3785-34-0). As a bifunctional alkylating agent, this compound is a valuable tool in chemical synthesis and bioconjugation; however, its reactivity necessitates stringent safety protocols. This document outlines its chemical and physical properties, safety procedures, experimental considerations, and disposal methods to ensure its proper use in a research and development setting.

Chemical Properties and Hazards

Ethylene glycol bis(bromoacetate) is a diester of ethylene glycol and bromoacetic acid. Its structure features two reactive bromoacetyl groups, making it an effective homobifunctional crosslinking agent capable of reacting with nucleophiles such as the side chains of cysteine, histidine, and lysine residues in proteins.

General Hazards:

-

Toxicity: This compound is classified as a poison by intraperitoneal and intravenous routes.[1] As an alkylating agent, it is expected to be toxic and potentially mutagenic or carcinogenic.

-

Irritant: Bromoacetate derivatives are known lachrymators (tear-producing agents) and are irritating to the skin, eyes, and respiratory tract.[2]

-

Reactivity: It can react with strong oxidizing agents, acids, and bases.[2] When heated to decomposition, it emits toxic fumes of bromide.[1]

Quantitative Data

The following table summarizes the known physical and chemical properties of Ethylene glycol bis(bromoacetate). It is important to note that some of these values are estimates and should be treated as such.

| Property | Value | Reference |

| CAS Number | 3785-34-0 | [1][3][4][5] |

| Molecular Formula | C₆H₈Br₂O₄ | [1][3][4] |

| Molecular Weight | 303.93 g/mol | [1][3][4] |

| Boiling Point | ~178 °C (rough estimate) | [1][3] |

| Density | ~2.033 g/cm³ (rough estimate) | [1][3] |

| Flash Point | 141.7 °C | [3] |

| Vapor Pressure | 0.000591 mmHg at 25°C | [3] |

| Refractive Index | ~1.484 (estimate) | [1][3] |

| Toxicity | LD50 (intraperitoneal, mouse): 39 mg/kg | [1] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling Ethylene glycol bis(bromoacetate). The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a full-face shield.

-

Hand Protection: Double-gloving with compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently, especially after direct contact.

-

Body Protection: A lab coat, buttoned to its full length. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: All handling of the compound, especially in solid form or when creating solutions, must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

3.2. Storage Requirements

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be secured and accessible only to authorized personnel.

Experimental Protocols and Considerations

While specific experimental protocols for Ethylene glycol bis(bromoacetate) are not widely published, a generalized procedure for its use as a protein crosslinking agent can be extrapolated from protocols for similar reagents like Ethylene glycol bis(succinimidyl succinate) (EGS). The following is a representative protocol and must be optimized for the specific application.

4.1. Representative Protein Crosslinking Protocol

This protocol outlines a hypothetical workflow for crosslinking a protein in a cellular context.

-

Cell Culture and Harvest: Grow and harvest cells according to standard laboratory procedures.

-

Washing: Wash the cell pellet twice with a cold, amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.4.

-

Crosslinking Reaction:

-

Resuspend the cell pellet in PBS.

-

Add Ethylene glycol bis(bromoacetate) (prepared as a fresh stock solution in a compatible organic solvent like DMSO) to a final concentration typically in the range of 0.1-2 mM. The optimal concentration must be determined empirically.

-

Incubate at room temperature or 30°C for a defined period, typically 20-30 minutes.

-

-

Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 5-15 minutes at room temperature.

-

Cell Lysis: Pellet the cells by centrifugation. Lyse the cell pellet using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like NP-40 for gentle lysis) and sonication or other mechanical disruption methods on ice.

-

Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE and Western blotting to identify oligomerization states.

Caption: A generalized experimental workflow for protein crosslinking.

Reaction Mechanism

Ethylene glycol bis(bromoacetate) acts as a crosslinker by forming covalent bonds with nucleophilic residues on proteins. The bromoacetyl group is susceptible to nucleophilic attack, leading to the displacement of the bromide ion and the formation of a stable thioether or amino bond.

Caption: Reaction of a crosslinker with thiol groups on a protein.

Safety and First Aid

6.1. Spill Management

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust or vapors.

-

PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment: For liquid spills, absorb with an inert material such as vermiculite, sand, or earth. For solid spills, carefully sweep up the material to avoid creating dust.

-

Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

6.2. First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing Ethylene glycol bis(bromoacetate), including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

Signaling Pathways

Currently, there is no established body of research detailing specific signaling pathways that are directly modulated by Ethylene glycol bis(bromoacetate). Its utility is primarily as a synthetic tool for crosslinking and conjugation rather than as a specific biological modulator. Any effects on signaling pathways would likely be a secondary consequence of its alkylating activity on proteins within those pathways, and such effects would need to be determined on a case-by-case basis.

Disclaimer: This guide is intended for informational purposes only and does not supersede institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's EHS office before handling this chemical.

References

A Comprehensive Safety Guide to Ethyl Bromoacetate for Laboratory Professionals

Ethyl bromoacetate is a versatile reagent in organic synthesis, frequently utilized in the development of pharmaceuticals and other fine chemicals. However, its utility is matched by its significant toxicological profile, demanding rigorous adherence to safety protocols. This technical guide provides researchers, scientists, and drug development professionals with essential safety data, handling procedures, and emergency responses for ethyl bromoacetate.

Hazard Identification and Classification

Ethyl bromoacetate is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[1] It is also a combustible liquid and a lachrymator, causing severe irritation to the eyes, skin, and respiratory tract.[2][3]

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.[4]

-

H300: Fatal if swallowed.[5]

-

H310: Fatal in contact with skin.[5]

-

H330: Fatal if inhaled.[5]

Signal Word: Danger[1]

Physical and Chemical Properties

A clear, colorless to pale yellow or straw-colored liquid, ethyl bromoacetate possesses a sharp, fruity odor.[1][6] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 105-36-2 |

| Molecular Formula | C₄H₇BrO₂ |

| Molecular Weight | 167.01 g/mol [1] |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Flash Point | 47 °C (116.6 °F) to 58°C c.c.[1][2] |

| Boiling Point | 162-163 °C[6] |

| Melting Point | -13.8 °C[6] |

| Solubility | Insoluble in water; soluble in alcohol, benzene, and ether[3] |

| Vapor Density | 5.8 (Air = 1)[6] |

Toxicology and Health Effects

Exposure to ethyl bromoacetate can lead to severe health consequences. The primary routes of exposure are inhalation, skin contact, and ingestion.[6]

| Exposure Route | Acute Effects | Chronic Effects |

| Inhalation | Fatal.[1] Irritation of the nose, throat, and lungs, causing coughing and shortness of breath.[7] Higher exposures can lead to pulmonary edema, a medical emergency.[7] | Repeated exposure may lead to bronchitis.[7] |

| Skin Contact | Fatal.[1] Causes severe skin irritation, rash, or a burning sensation.[2][7] The substance can be absorbed through the skin.[2] | May cause a skin allergy, leading to itching and a skin rash upon subsequent low-level exposure.[7] |

| Eye Contact | Causes severe eye irritation and burns, which can lead to permanent damage.[2][7] It is a lachrymator, meaning it induces tearing.[2] | Not specified. |

| Ingestion | Fatal.[1] Causes gastrointestinal irritation with nausea, vomiting, and diarrhea.[2] | Not specified. |

Experimental Protocols Referenced in Safety Data

Safety Data Sheets summarize the results of toxicological and physical hazard testing but typically do not provide detailed experimental methodologies. The classifications are derived from standardized tests, such as those for determining acute toxicity (e.g., LD50 for oral and dermal routes, and LC50 for inhalation), skin and eye irritation, and flammability. These tests are conducted according to internationally recognized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).

Safe Handling and Storage

Due to the severe hazards associated with ethyl bromoacetate, stringent safety measures are mandatory during its handling and storage.

Engineering Controls:

-

All work with ethyl bromoacetate must be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Operations should be enclosed where possible, and local exhaust ventilation should be used at the site of chemical release.[7]

-

An eyewash station and an emergency shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[2] This includes a complete suit protecting against chemicals and flame-retardant antistatic protective clothing.[4]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[2] For situations where vapors or aerosols are generated, respiratory protection is required.

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][8]

-

Keep containers tightly closed when not in use.[1]

-

Store separately from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[1][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving ethyl bromoacetate.

First-Aid Measures:

-

Inhalation: Immediately move the person to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][2] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Spills and Leaks:

-

Evacuate all non-essential personnel from the area.[7]

-

Remove all sources of ignition.[7]

-

Ventilate the area of the spill.[7]

-

For small spills, absorb with an inert material such as sand, dry lime, or soda ash and place in a sealed container for disposal.[7]

-

It may be necessary to dispose of ethyl bromoacetate as hazardous waste.[7]

Firefighting Measures:

-

Ethyl bromoacetate is a combustible liquid.[7]

-

Use dry chemical, CO2, alcohol-resistant foam, or water spray to extinguish a fire.[1][7]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

-

Poisonous gases, including carbon monoxide and hydrogen bromide, are produced in a fire.[7]

Hazard and Response Workflow

The following diagram illustrates the logical workflow from hazard identification to appropriate response for ethyl bromoacetate.

Caption: Workflow of ethyl bromoacetate hazards, exposure routes, and safety responses.

References

- 1. lobachemie.com [lobachemie.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. echemi.com [echemi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nj.gov [nj.gov]

- 8. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

Spectroscopic Profile of Ethylene Glycol Bis(bromoacetate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylene glycol bis(bromoacetate), a bifunctional crosslinking agent. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this reagent in research and development settings.

Spectroscopic Data

The structural integrity and purity of ethylene glycol bis(bromoacetate) can be reliably assessed using NMR and IR spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of ethylene glycol bis(bromoacetate). The molecule exhibits a simple and symmetric structure, resulting in distinct signals in its ¹H NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for Ethylene Glycol Bis(bromoacetate)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.41 | Singlet | 4H | -O-CH₂ -CH₂-O- |

| 3.86 | Singlet | 4H | Br-CH₂ -C(O)- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Unfortunately, a publicly available ¹³C NMR spectrum for ethylene glycol bis(bromoacetate) could not be located in the reviewed literature. However, based on the structure, two distinct signals are expected: one for the carbonyl carbon of the acetate groups and another for the methylene carbons of the ethylene glycol backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of ethylene glycol bis(bromoacetate) is characterized by strong absorption bands corresponding to the carbonyl and ether linkages.

Table 2: IR Spectroscopic Data for Ethylene Glycol Bis(bromoacetate)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2962 | Weak | C-H stretch |

| 1741 | Very Strong | C=O (ester) stretch |

| 1406 | Medium | CH₂ bend |

| 1279 | Strong | C-O (ester) stretch |

| 1165 | Strong | C-O-C (ether) stretch |

| 1111 | Strong | C-O-C (ether) stretch |

| 1056 | Medium | C-C stretch |

| 971 | Weak | CH₂ rock |

| 555 | Weak | C-Br stretch |

Sample preparation: KBr pellet

Experimental Protocols

The following sections outline the general procedures for acquiring NMR and IR spectra of liquid ester compounds like ethylene glycol bis(bromoacetate).

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of ethylene glycol bis(bromoacetate).

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H (and ¹³C if desired).

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of ethylene glycol bis(bromoacetate) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-